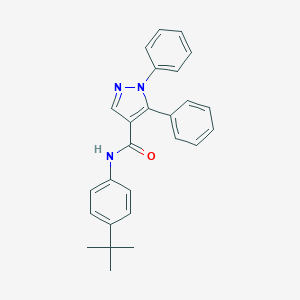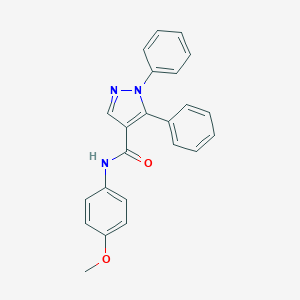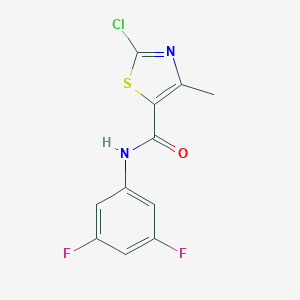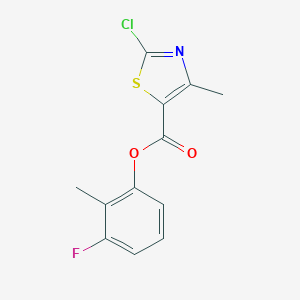![molecular formula C17H9ClF4N4S B287440 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287440.png)
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various areas of scientific research. Some of the most notable applications include:
1. Anticancer Activity: Several studies have shown that 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anticancer activity against various types of cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
2. Antimicrobial Activity: 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to exhibit potent antimicrobial activity against a wide range of pathogenic microorganisms. This compound has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, making it a potential candidate for the development of novel antibiotics.
3. Anti-inflammatory Activity: Several studies have shown that 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the development of novel anti-inflammatory drugs.
Wirkmechanismus
Further studies are needed to fully understand the mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its interactions with specific molecular targets in cells.
4. Study of Toxicity: Further studies are needed to investigate the toxicity of this compound at different concentrations and in different cell types.
Conclusion:
In conclusion, 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various areas of scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments has several advantages and limitations. Some of the most notable advantages include:
1. Potent Pharmacological Effects: This compound exhibits potent pharmacological effects, making it a valuable tool for studying various biological processes.
2. Versatility: 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used to study a wide range of biological processes, including cell proliferation, apoptosis, and inflammation.
Some of the limitations of using this compound in lab experiments include:
1. Cost: The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be expensive, making it difficult for researchers with limited funding to use this compound in their experiments.
2. Toxicity: This compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the most notable future directions include:
1. Development of Novel Anticancer Drugs: The potent anticancer activity of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a promising candidate for the development of novel anticancer drugs.
2. Development of Novel Antibiotics: The potent antimicrobial activity of this compound also makes it a potential candidate for the development of novel antibiotics.
3. Study of
Synthesemethoden
The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using different methods. One of the most common methods involves the reaction of 2-chloro-6-fluorobenzylamine with 3-(trifluoromethyl)phenylisothiocyanate followed by the reaction with 3-amino-5-mercapto-1,2,4-triazole in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product.
Eigenschaften
Produktname |
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C17H9ClF4N4S |
Molekulargewicht |
412.8 g/mol |
IUPAC-Name |
6-[(2-chloro-6-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9ClF4N4S/c18-12-5-2-6-13(19)11(12)8-14-25-26-15(23-24-16(26)27-14)9-3-1-4-10(7-9)17(20,21)22/h1-7H,8H2 |
InChI-Schlüssel |
XXKNUISHARIIAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)

![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)





![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)




